molecular formula C7H3ClFN B3390882 5-Chloro-2-ethynyl-3-fluoropyridine CAS No. 1256808-79-3

5-Chloro-2-ethynyl-3-fluoropyridine

Cat. No.: B3390882
CAS No.: 1256808-79-3
M. Wt: 155.55 g/mol
InChI Key: XENVIOPJITZMSW-UHFFFAOYSA-N
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Description

5-Chloro-2-ethynyl-3-fluoropyridine: is an organic compound with the molecular formula C7H3ClFN It is a derivative of pyridine, characterized by the presence of chlorine, ethynyl, and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction , which involves the reaction of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling process.

Industrial Production Methods: Industrial production of 5-Chloro-2-ethynyl-3-fluoropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-ethynyl-3-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions like Sonogashira and Suzuki-Miyaura.

    Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira coupling.

    Bases: Triethylamine, potassium carbonate, and sodium hydroxide are commonly used bases.

Major Products Formed:

    Substituted Pyridines: Formed through substitution reactions.

    Haloalkenes: Formed through addition reactions with halogens.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry: 5-Chloro-2-ethynyl-3-fluoropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of halogenated and ethynyl-substituted pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynyl-3-fluoropyridine depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating effect of the ethynyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, making it a versatile reagent in organic synthesis.

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of halogen and ethynyl groups can enhance the compound’s binding affinity and specificity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-ethynyl-3-fluoropyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the ethynyl group, makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-chloro-2-ethynyl-3-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENVIOPJITZMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726197
Record name 5-Chloro-2-ethynyl-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256808-79-3
Record name 5-Chloro-2-ethynyl-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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